molecular formula C21H20FN3O5S2 B2849895 N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide CAS No. 832686-20-1

N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

Cat. No. B2849895
CAS RN: 832686-20-1
M. Wt: 477.53
InChI Key: NOARFGVSYSKKFS-UHFFFAOYSA-N
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Description

“N-{4-[1-[(4-fluorophenyl)sulfonyl]-5-(2-furyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide” is a chemical compound with the molecular formula C21H20FN3O5S2 and an average mass of 477.529 Da . It is offered by certain suppliers for research purposes.


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. It also contains a furyl group (a five-membered ring with four carbon atoms and one oxygen atom), a fluorophenyl group (a six-membered ring with five carbon atoms and one fluorine atom), and two sulfonyl groups (an SO2 group attached to a carbon atom) .

Scientific Research Applications

Synthesis and Bioactivity Studies

A study by Gul et al. (2016) details the synthesis of sulfonamide derivatives, examining their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors. The study found that certain derivatives exhibited significant cytotoxic activities, important for anti-tumor activity research (Gul et al., 2016).

Conformational Studies

Research by Borges et al. (2014) reports on the crystal structures of sulfonamide compounds used in antileishmania studies, revealing significant differences in conformations that could impact their biological activity (Borges et al., 2014).

Anticancer and Anti-HCV Potential

Küçükgüzel et al. (2013) synthesized novel sulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This study underscores the therapeutic potential of sulfonamide derivatives (Küçükgüzel et al., 2013).

Antimicrobial Evaluation

Alsaedi et al. (2019) synthesized pyrazolopyrimidines with sulfonamide groups, showing that some derivatives exceeded the activity of reference drugs against bacteria and fungi, highlighting their antimicrobial potential (Alsaedi et al., 2019).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Ozgun et al. (2019) discussed the synthesis of sulfonamide derivatives that inhibit human carbonic anhydrase and acetylcholinesterase enzymes, showing low cytotoxicity and potential for therapeutic applications (Ozgun et al., 2019).

properties

IUPAC Name

N-[4-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S2/c1-2-31(26,27)24-17-9-5-15(6-10-17)19-14-20(21-4-3-13-30-21)25(23-19)32(28,29)18-11-7-16(22)8-12-18/h3-13,20,24H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOARFGVSYSKKFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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